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Introduction
SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-

2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor

protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by

modulating the RAS-MAPK signaling pathway.[1][3] Dysregulation of the RAS-MAPK pathway

is a frequent driver of oncogenesis, making SHP2 an attractive target for cancer therapy.[4]

Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and

exhibits anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the protocol for utilizing SHP389
(TNO155) in in vivo xenograft studies. The content includes detailed experimental

methodologies, a summary of quantitative data from preclinical studies, and visualizations of

key signaling pathways and experimental workflows.

Mechanism of Action
SHP389 (TNO155) is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of

the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of

SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents

its activation and subsequent dephosphorylation of downstream substrates.[1] The primary

signaling pathway modulated by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2,
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TNO155 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of

phosphorylated ERK (p-ERK).[1][5]

Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical in vivo efficacy of SHP389
(TNO155) from various studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

Assay Target/Cell Line IC50

SHP2 Biochemical Assay SHP2 36 nM[2]

p-ERK Cellular Assay - 36 nM[2]

SHP2 Inhibition Wild-type SHP2 0.011 µM[6]

pERK Inhibition KYSE520 0.008 µM[7]

Cell Proliferation (5-day) KYSE520 0.100 µM[7]

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models
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Cancer Type
Xenograft
Model

Treatment
Dosing
Schedule

Outcome

BRAF V600E

Colorectal

Cancer

HT-29

Xenografts
TNO155

20 mg/kg, twice

daily

Moderate tumor

growth

inhibition[8]

BRAF V600E

Colorectal

Cancer

HT-29

Xenografts

Dabrafenib +

Trametinib +

TNO155

Dabrafenib: 30

mg/kg daily;

Trametinib: 0.3

mg/kg daily;

TNO155: 20

mg/kg twice daily

Enhanced tumor

growth inhibition

compared to

single agents or

dual therapy[8]

ALK-mutant

Neuroblastoma

Murine ALK

mutant

xenografts

TNO155 +

Lorlatinib
Not specified

Reduced or

delayed tumor

growth and

prolonged

survival[4]

Experimental Protocols
This section provides a detailed methodology for a typical in vivo xenograft study using

SHP389 (TNO155).

Cell Line-Derived Xenograft (CDX) Model Establishment
Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the appropriate medium

supplemented with 10% fetal bovine serum and antibiotics until cells reach 70-80%

confluency.

Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach

them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.

Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-

free medium or PBS, and determine the cell count and viability using a hemocytometer or an

automated cell counter. A viability of >90% is recommended.
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Cell Implantation:

Resuspend the viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final

concentration of 1 x 10^7 to 1 x 10^8 cells/mL.

Subcutaneously inject 100-200 µL of the cell suspension into the flank of

immunocompromised mice (e.g., nude or NOD/SCID mice).

Tumor Monitoring and Animal Grouping
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors

with calipers two to three times per week.

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume

(mm³) = (Length x Width²) / 2.

Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200

mm³), randomize the mice into treatment and control groups. Ensure that the average tumor

volume is similar across all groups.

SHP389 (TNO155) Formulation and Administration
Formulation: Prepare a suspension of SHP389 (TNO155) in a suitable vehicle for oral

administration, such as 0.5% methylcellulose in sterile water. The formulation should be

prepared fresh daily or according to its stability data.

Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

Administration: Administer the calculated volume of the SHP389 (TNO155) formulation to the

mice via oral gavage. A typical dosing schedule from preclinical studies is twice daily.

In Vivo Efficacy Evaluation
Data Collection: Continue to monitor tumor volumes and body weights of the mice

throughout the study.

Endpoint: The study can be terminated when the tumors in the control group reach a

predetermined size or at a fixed time point.
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Data Analysis:

Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group

over time.

Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the

treatment.

At the end of the study, tumors can be excised, weighed, and processed for further

analysis, such as Western blotting for p-ERK levels or immunohistochemistry.

Signaling Pathways and Experimental Workflows
Signaling Pathway
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Caption: SHP2 signaling pathway and the mechanism of SHP389 (TNO155) inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Preparation

Monitoring & Treatment

Analysis

1. Cancer Cell
Culture

2. Cell Harvesting
& Counting

3. Cell Implantation
in Mice

4. Tumor Growth
Monitoring

5. Randomization
into Groups

6. TNO155
Administration

7. Data Collection
(Tumor Volume, Body Weight)

8. Study Endpoint
& Sample Collection

9. Data Analysis
(TGI, Western Blot)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for an in vivo xenograft study with SHP389 (TNO155).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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